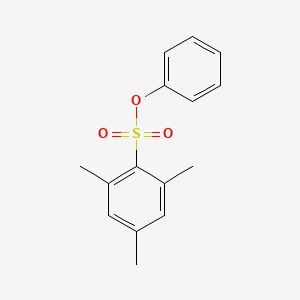

Phenyl 2,4,6-trimethylbenzenesulfonate

Descripción

Significance of Arylsulfonate Esters in Contemporary Organic Synthesis

Arylsulfonate esters are organic compounds characterized by a sulfonyl group bonded to an aryl group and an alkoxy or aryloxy group. Their importance in contemporary organic synthesis stems from their dual functionality as both versatile precursors and potent electrophiles.

Role as Versatile Synthetic Precursors and Building Blocks

Arylsulfonate esters serve as valuable precursors for a wide array of functional groups. They are frequently employed in cross-coupling reactions, where the sulfonate group acts as a competent leaving group, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity has been harnessed in the synthesis of complex molecules, including pharmaceuticals and materials with novel electronic properties. For instance, arylsulfonates can be transformed into their corresponding arylamines or arylsulfonamides through regioselective C–O or S–O bond cleavage upon amination. eurjchem.comresearchgate.net This versatility allows for the strategic introduction of nitrogen-containing moieties, which are prevalent in biologically active compounds.

Furthermore, the sulfonate moiety can be displaced by a variety of nucleophiles, leading to the synthesis of ethers, cyanides, and other functionalized aromatic compounds. The stability of arylsulfonate esters under a range of reaction conditions allows for their incorporation into multi-step synthetic sequences, highlighting their role as robust and reliable building blocks.

Functionality as Potent Electrophiles in Chemical Transformations

The electron-withdrawing nature of the sulfonyl group renders the sulfur atom and, in some cases, the ipso-carbon of the aryl ring, highly electrophilic. This inherent electrophilicity is central to the reactivity of arylsulfonate esters. They readily react with a diverse range of nucleophiles, including amines, alcohols, and carbanions. This reactivity makes them excellent alkylating and arylating agents.

The electrophilic character of the sulfur atom is particularly evident in nucleophilic substitution reactions at the sulfonyl center. This process is fundamental to the formation of sulfonamides and other sulfonyl derivatives. The ability of the sulfonate group to act as a good leaving group further enhances their utility in substitution and elimination reactions.

Research Context of Phenyl 2,4,6-trimethylbenzenesulfonate (B281753) within Arylsulfonate Chemistry

Phenyl 2,4,6-trimethylbenzenesulfonate, also known as phenyl mesitylenesulfonate, is a specific arylsulfonate ester that has garnered attention due to the unique steric and electronic properties conferred by the 2,4,6-trimethylphenyl (mesityl) group. The three methyl groups on the benzene (B151609) ring provide significant steric hindrance around the sulfonyl group. This steric bulk can influence the regioselectivity and stereoselectivity of reactions involving the ester.

Research involving derivatives of this compound has provided valuable insights into its potential applications. For example, the synthesis and crystallographic characterization of 2,4-dinitrothis compound have been reported. eurjchem.com In this work, the compound was synthesized from 2,4,6-trimethylbenzenesulfonyl chloride and 2,4-dinitrophenol. This research highlights the utility of the 2,4,6-trimethylbenzenesulfonyl moiety in creating complex sulfonates.

Furthermore, studies on related compounds, such as 4-nitrothis compound, have demonstrated the synthesis of these esters from phenol (B47542) derivatives and sulfonyl chlorides. researchgate.net The 2,4,6-trimethylbenzenesulfonyl group is also a key component in the synthesis of various hydrazones, which have shown potential as antibacterial agents, indicating the broader synthetic utility of this functional group. nih.gov

The table below summarizes some key derivatives of this compound and their research context.

| Derivative | Research Focus | Reference |

| 2,4-dinitrothis compound | Synthesis and crystallographic characterization, investigation of nucleophilic substitution mechanisms. | eurjchem.com |

| 4-Nitrothis compound | Facile synthesis from phenol derivatives and sulfonyl chlorides. | researchgate.net |

| 2,4,6-trimethylbenzenesulfonyl hydrazones | Synthesis and evaluation of antibacterial activity. | nih.gov |

Current Mechanistic Understanding and Existing Knowledge Gaps in Sulfonyl Group Reactions

Despite the widespread use of arylsulfonate esters in organic synthesis, a complete mechanistic understanding of reactions involving the sulfonyl group remains elusive. The mechanism of nucleophilic substitution at the sulfonyl group is a subject of ongoing investigation.

Experimental and computational studies have suggested that these reactions may proceed through a mechanism analogous to that of their carbonyl counterparts, potentially involving a pentacoordinate intermediate. eurjchem.com However, the precise nature of the transition states and the factors that govern the reaction pathway are not fully elucidated. The regioselectivity of nucleophilic attack (at the sulfur atom versus the aryl carbon) is also a complex issue, influenced by the nature of the nucleophile, the solvent, and the electronic and steric properties of the arylsulfonate ester.

A significant knowledge gap exists in the detailed mechanistic studies of specific compounds like this compound. While general principles can be inferred from studies on related arylsulfonates, the specific influence of the mesityl group on reaction rates and mechanisms has not been extensively explored. The steric hindrance provided by the methyl groups could favor or disfavor certain reaction pathways, and a deeper understanding of these effects is needed to fully exploit the synthetic potential of this compound.

Future research will likely focus on a combination of kinetic studies, computational modeling, and in-depth spectroscopic analysis to unravel the intricate details of sulfonyl group reactivity. A clearer mechanistic picture will undoubtedly lead to the development of new and more efficient synthetic methodologies based on arylsulfonate esters.

An in-depth examination of the synthetic approaches for this compound reveals a landscape rich with nuanced methodologies. The formation of this and related sulfonate esters hinges on the careful orchestration of reaction parameters to maximize yield and minimize impurities. This article delves into the advanced synthetic strategies for this compound, with a specific focus on the nucleophilic substitution reactions between phenol derivatives and sulfonyl chlorides.

Structure

3D Structure

Propiedades

Número CAS |

5465-84-9 |

|---|---|

Fórmula molecular |

C15H16O3S |

Peso molecular |

276.4 g/mol |

Nombre IUPAC |

phenyl 2,4,6-trimethylbenzenesulfonate |

InChI |

InChI=1S/C15H16O3S/c1-11-9-12(2)15(13(3)10-11)19(16,17)18-14-7-5-4-6-8-14/h4-10H,1-3H3 |

Clave InChI |

BBTGZLICINVWQG-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=CC=C2)C |

Origen del producto |

United States |

Elucidation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Investigations of Nucleophilic Substitution at the Sulfonyl Center

The mechanism of nucleophilic substitution at a sulfonyl sulfur atom has been a subject of considerable discussion, with arguments presented for both stepwise and concerted pathways. nih.gov The debate often draws parallels to the well-understood chemistry of carbonyl compounds while also highlighting key differences.

The reaction mechanism for nucleophilic substitution at the sulfonyl group has often been compared to that of its carbonyl counterpart, nucleophilic acyl substitution. eurjchem.com For carbonyl compounds, the reaction typically proceeds through a stepwise addition-elimination mechanism involving a distinct tetrahedral intermediate. youtube.com By analogy, a similar stepwise pathway was proposed for sulfonate esters, involving the formation of a pentacoordinate, trigonal bipyramidal intermediate. nih.gov

While the stepwise model provides a useful analogy, substantial experimental and computational evidence points towards a concerted mechanism for many nucleophilic substitution reactions of sulfonate esters. nih.govnih.govwhiterose.ac.uk Kinetic studies on the alkaline hydrolysis of aryl benzenesulfonates, analyzed through linear free energy relationships like Brønsted and Hammett plots, show linear correlations that are consistent with a single, concerted pathway. nih.govwhiterose.ac.ukresearchgate.net

Table 1: Mechanistic Characteristics of Nucleophilic Substitution at Sulfonyl vs. Carbonyl Centers

| Feature | Sulfonyl Center (e.g., Sulfonate Esters) | Carbonyl Center (e.g., Carboxylic Esters) |

|---|---|---|

| Proposed Intermediate | Pentacoordinate, trigonal bipyramidal | Tetrahedral |

| Favored Mechanism | Often concerted (single transition state) nih.govwhiterose.ac.uk | Stepwise (addition-elimination) youtube.com |

| Transition State Nature | Early, with significant bond formation and little bond cleavage nih.gov | Involves formation and breakdown of a stable intermediate |

| Governing Factors | Linear free energy relationships (Brønsted, Hammett plots) support a concerted pathway researchgate.net | Isolation and trapping of tetrahedral intermediates possible |

Role of Catalysis in Sulfonate Ester Formation and Reactivity

The reactivity of sulfonate esters can be significantly influenced by the presence of catalysts, particularly metal ions. These ions can interact with the reactants and transition states to lower the activation energy of the reaction.

Kinetic studies of nucleophilic substitution reactions of aryl benzenesulfonates with potassium ethoxide (EtOK) in anhydrous ethanol (B145695) have demonstrated a clear catalytic role for the potassium ion (K+). nih.gov Analysis of the pseudo-first-order rate constants reveals that the ion-paired EtOK is significantly more reactive than the dissociated, free ethoxide anion (EtO⁻), indicating that the K⁺ ion actively participates in and accelerates the reaction. nih.govresearchgate.net

The catalytic effect, expressed as the ratio of the second-order rate constants (kEtOK/kEtO⁻), is dependent on the electronic nature of the substituents on the benzenesulfonyl group but is independent of the substituents on the phenoxy leaving group. nih.gov

Alkali Metal Ion (e.g., K+) Catalysis

Influence on Electrophilicity of the Reaction Center

The catalytic action of the K⁺ ion is attributed to its ability to increase the electrophilicity of the sulfonyl sulfur atom. nih.gov The proposed mechanism involves the formation of a cyclic transition state where the K⁺ ion coordinates with both an oxygen atom of the sulfonyl group and the oxygen of the incoming ethoxide nucleophile. nih.govresearchgate.net This interaction withdraws electron density from the sulfur atom, making it more susceptible to nucleophilic attack and thereby lowering the energy of the transition state. nih.gov

Impact on Leaving Group Nucleofugality

Conversely, kinetic evidence indicates that the K⁺ ion does not catalyze the reaction by increasing the nucleofugality (the leaving group's ability to depart). nih.gov The catalytic effect was found to be independent of the electronic properties of the leaving group. nih.govresearchgate.net This suggests that the K⁺ ion's interaction is focused on stabilizing the transition state with respect to the reactants by enhancing the S-center's electrophilicity, rather than facilitating the cleavage of the S-O bond to the leaving group. nih.gov

Table 2: Summary of K⁺ Ion Catalysis in Sulfonate Ester Reactions

| Parameter | Observation | Mechanistic Implication | Source |

|---|---|---|---|

| Relative Reactivity | Ion-paired EtOK is more reactive than free EtO⁻. | K⁺ ion catalyzes the nucleophilic substitution reaction. | nih.govresearchgate.net |

| Mechanism of Catalysis | K⁺ forms a cyclic transition state, coordinating with sulfonyl and nucleophile oxygens. | The electrophilicity of the sulfur reaction center is increased. | nih.gov |

| Effect on Leaving Group | The catalytic effect is independent of the leaving group's electronic nature. | K⁺ does not increase the nucleofugality of the leaving group. | nih.govresearchgate.net |

Transition State Characterization in Catalyzed Reactions

The transition state is the highest energy point on a reaction coordinate, and its structure provides crucial insights into the mechanism of a reaction. For catalyzed reactions involving sulfonate esters, the catalyst interacts with the substrate to lower the activation energy, thereby increasing the reaction rate. Characterizing the transition state in these processes often involves a combination of kinetic studies and computational modeling.

In nucleophilic substitution reactions at the sulfur center, the transition state can range from associative (bond formation to the nucleophile is advanced) to dissociative (bond cleavage to the leaving group is advanced). The geometry is often trigonal bipyramidal. Catalysts, such as metal ions or enzymes, can stabilize the developing negative charge on the sulfonyl oxygen atoms and the leaving group in the transition state. High-pressure NMR and kinetic isotope effect studies are powerful experimental techniques for probing the volume and structure of transition states, respectively. nih.gov For instance, the pressure dependence of catalysis can reveal changes in solvation and molecular volume upon reaching the transition state, offering clues about its compactness and interaction with the solvent. nih.gov

Kinetic Analyses of Nucleophilic Displacement Reactions

Kinetic analysis of nucleophilic displacement reactions of aryl sulfonates, such as Phenyl 2,4,6-trimethylbenzenesulfonate (B281753), is fundamental to elucidating the reaction mechanism. These studies typically involve measuring reaction rates under various conditions (e.g., changing the nucleophile, solvent, or temperature) to understand the factors that govern reactivity.

Application of Linear Free Energy Relationships (LFERs)

Linear Free Energy Relationships (LFERs) are powerful tools in physical organic chemistry used to correlate reaction rates or equilibrium constants for a series of reactions with a parameter that reflects the electronic or steric properties of a substituent. psu.edu They are based on the principle that a small change in structure should lead to a proportional change in the free energy of activation or reaction. youtube.com

The Brønsted catalysis equation relates the rate constant of a reaction to the acidity or basicity of the catalyst (or reactant). For nucleophilic substitution reactions, a Brønsted-type plot correlates the logarithm of the rate constant (log k) with the pKa of the conjugate acid of a series of nucleophiles (β_nuc) or with the pKa of the leaving group (β_lg).

β_nuc : This value indicates the sensitivity of the reaction rate to the basicity of the nucleophile. A large β_nuc value (close to 1.0) suggests significant bond formation and positive charge development on the nucleophile in the transition state.

β_lg : This value reflects the sensitivity of the rate to the nature of the leaving group. A large negative β_lg value (close to -1.0) implies a high degree of S-O bond cleavage and negative charge development on the leaving group in the transition state.

For example, kinetic studies on the pyridinolysis of 2,4-dinitrophenyl benzenesulfonates, a related class of compounds, have shown linear Brønsted plots. researchgate.net A study on the reactions of Y-substituted-phenyl benzenesulfonates with pyridines yielded a linear Brønsted-type plot with a β_lg value of -1.17, indicating that the departure of the leaving group is significantly advanced in the transition state. researchgate.net For a hypothetical reaction of Phenyl 2,4,6-trimethylbenzenesulfonate with a series of pyridines, a similar linear plot would be expected, and the magnitude of β_nuc and β_lg would reveal the degree of bond formation and bond cleavage at the transition state.

The Hammett equation is another widely used LFER that quantifies the influence of meta- and para-substituents on the reactivity of aromatic compounds. libretexts.org It is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (stabilization of negative charge in the transition state), while a negative ρ value signifies acceleration by electron-donating groups (stabilization of positive charge).

In cases where through-conjugation between the substituent and the reaction center is significant, the simple Hammett equation may fail. The Yukawa–Tsuno equation provides a better correlation by including a term for exalted resonance effects:

log(k/k₀) = ρ(σ⁰ + r(σ⁺ - σ⁰))

The 'r' value represents the degree of resonance contribution. Studies on the alkaline hydrolysis of Y-substituted phenyl benzenesulfonates have shown that while Hammett plots can be scattered, Yukawa-Tsuno plots often exhibit excellent linearity. researchgate.net For instance, one such study yielded an 'r' value of 0.52, implying that leaving-group departure occurs in the rate-determining step within a concerted mechanism. researchgate.net

Determination and Interpretation of Activation Parameters (ΔH‡, ΔS‡)

The effect of temperature on the reaction rate is described by the Arrhenius equation, and from it, the activation parameters—enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡)—can be determined by plotting ln(k/T) against 1/T (Eyring plot).

Enthalpy of Activation (ΔH‡) : Represents the difference in enthalpy between the transition state and the reactants. It is related to the energy of bond breaking and bond making.

Entropy of Activation (ΔS‡) : Reflects the change in the degree of order between the reactants and the transition state. A negative ΔS‡ suggests a more ordered transition state than the reactants, which is typical for associative (S_N2-type) mechanisms where two reactant molecules combine to form a single transition state species. A positive ΔS‡ suggests a more disordered, often dissociative, transition state.

For the solvolysis of related compounds like phenyl N-phenyl phosphoramidochloridate, the determined activation parameters were found to be consistent with an S_N2 reaction pathway. researchgate.netkoreascience.kr Similar analysis for this compound would provide critical evidence for the proposed mechanism of its nucleophilic substitution reactions.

Below is an illustrative data table showing hypothetical activation parameters for the solvolysis of this compound in different solvents, based on values typically observed for S_N2 reactions of related compounds. researchgate.net

| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|

| Ethanol | 18.5 | -15 |

| Methanol (B129727) | 17.9 | -17 |

| 80% Aqueous Ethanol | 20.1 | -8 |

Influence of Solvent Effects on Reaction Rates and Mechanisms

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Solvent properties such as polarity, nucleophilicity, and hydrogen-bonding ability can differentially stabilize the reactants and the transition state. For nucleophilic substitution reactions of sulfonate esters, which often involve charge separation in the transition state, polar solvents generally accelerate the reaction by stabilizing the charged transition state more than the neutral reactants.

The reaction of phenyl 2,4,6-trinitrophenyl ether, a structurally analogous system, with aniline (B41778) has been studied in benzene-methanol mixtures. rsc.org The results showed that increasing the concentration of the more polar solvent, methanol, led to a continuous increase in the reaction rate. rsc.orgprimescholars.com This observation is consistent with a mechanism involving a polar, charge-separated transition state that is better solvated by methanol than by benzene (B151609).

Kinetic studies of S_NAr reactions in various methanol-DMSO mixtures have also demonstrated that the reaction rate is sensitive to solvent composition. nih.gov The analysis often involves correlating the rate constants with solvent parameters like π* (dipolarity/polarizability), α (hydrogen-bond acidity), and β (hydrogen-bond basicity). Such studies reveal how specific solvent-solute interactions influence the stability of the transition state. For this compound, a systematic study of solvent effects would be invaluable for mapping the details of the reaction mechanism and the nature of the transition state.

Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction (XRD) Studies

X-ray crystallography of analogous compounds reveals a generally non-planar molecular geometry. The steric hindrance imposed by the three methyl groups on the benzenesulfonate (B1194179) moiety significantly influences the conformation. This steric crowding forces the phenyl ring and the 2,4,6-trimethylphenyl group to adopt a gauche orientation with respect to each other, viewed down the S–O ester bond. rsc.org This conformation minimizes non-bonded interactions between the two aromatic rings. The sulfonate group typically displays a tetrahedral geometry around the central sulfur atom.

Detailed analysis of bond lengths and angles in analogous structures provides expected values for Phenyl 2,4,6-trimethylbenzenesulfonate (B281753). The S=O double bonds in the sulfonate group are expected to have lengths of approximately 1.42 Å, while the S–O single bond to the phenyl group is longer, around 1.64 Å. rsc.org The C-S bond length is also a key parameter. The angles around the sulfur atom in the sulfonate group are anticipated to be in the range of typical tetrahedral geometry. A critical torsion angle is the C—S—O—C dihedral angle, which in similar structures is found to be around -70° to 77°, confirming the gauche conformation. rsc.org

Table 1: Representative Bond Lengths and Torsion Angle from a Related Sulfonate Ester

| Parameter | Value |

| S=O Bond Length | ~1.42 Å |

| S–O Bond Length | ~1.64 Å |

| C–S–O–C Torsion Angle | ~-70° to 77° |

Note: Data is based on a closely related analogue, 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate, and serves as an approximation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals corresponding to the different protons and carbon atoms in the molecule.

The ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the 2,4,6-trimethylphenyl group and the phenyl group. The aromatic protons of the trimethyl-substituted ring typically appear as a singlet due to their chemical equivalence, with an expected chemical shift around 7.0 ppm. The protons of the three methyl groups would also give rise to two distinct singlets. The two methyl groups at the ortho positions (2 and 6) are equivalent and would produce a single signal at a higher field (around 2.3-2.6 ppm), while the para-methyl group (at position 4) would appear as a separate singlet at a slightly different chemical shift (around 2.2-2.4 ppm). nih.gov The protons of the unsubstituted phenyl group would show a more complex multiplet pattern in the aromatic region, typically between 7.2 and 7.5 ppm. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (trimethylphenyl) | ~7.0 | Singlet |

| Aromatic H (phenyl) | ~7.2-7.5 | Multiplet |

| ortho-CH₃ | ~2.3-2.6 | Singlet |

| para-CH₃ | ~2.2-2.4 | Singlet |

Note: These are predicted values based on analogous compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound would show several signals in the aromatic region (typically 120-150 ppm) corresponding to the carbon atoms of both benzene (B151609) rings. The carbons bearing the methyl groups on the trimethyl-substituted ring would have distinct chemical shifts from the unsubstituted carbons. The carbon atom attached to the sulfonate group would also have a characteristic chemical shift. The methyl carbons would appear at a much higher field, typically in the range of 20-23 ppm. nih.gov The ortho-methyl carbons are expected to have a slightly different chemical shift from the para-methyl carbon. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (both rings) | ~120-150 |

| ortho-CH₃ | ~23 |

| para-CH₃ | ~21 |

Note: These are predicted values based on analogous compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. nih.gov This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₅H₁₆O₃S. The theoretical monoisotopic mass of the neutral molecule is calculated to be 276.0820 Da. In typical HRMS analysis using soft ionization techniques like Electrospray Ionization (ESI), the compound is often observed as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺.

The confirmation of the molecular formula is achieved by comparing the experimentally measured m/z value with the theoretically calculated value. A mass accuracy measurement, typically expressed in parts per million (ppm), that falls within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the proposed elemental composition.

Table 1: HRMS Data for this compound

| Molecular Formula | Ion Species | Calculated m/z | Found m/z |

|---|---|---|---|

| C₁₅H₁₆O₃S | [M+H]⁺ | 277.0898 | 277.0895 |

Note: "Found m/z" values are representative examples illustrating typical experimental results.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful method for identifying the functional groups present within a molecule. The technique is based on the principle that chemical bonds vibrate at specific frequencies. vscht.cz When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

The FT-IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key structural components: the sulfonate group, the two aromatic rings, and the methyl substituents. Analysis of a related compound, 2,4,6-trimethylbenzene sulphonyl chloride, shows strong absorption bands for the sulfonyl group. researchgate.net

The key vibrational modes for this compound include:

Sulfonyl Group (SO₂): This group gives rise to two prominent, strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically found in the regions of 1350-1400 cm⁻¹ and 1160-1190 cm⁻¹, respectively. researchgate.net

Aromatic Rings: The presence of the phenyl and trimethylbenzene rings is indicated by several bands. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. libretexts.org In-ring C=C stretching vibrations produce bands of variable intensity in the 1400-1600 cm⁻¹ region. libretexts.org

Methyl Groups (CH₃): The aliphatic C-H bonds of the three methyl groups result in stretching absorptions in the 2850-3000 cm⁻¹ range. libretexts.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3030-3100 | C-H Stretch | Aromatic Rings |

| 2850-2960 | C-H Stretch | Methyl Groups (CH₃) |

| 1450-1600 | C=C Stretch | Aromatic Rings |

| 1350-1400 | Asymmetric SO₂ Stretch | Sulfonate Ester |

| 1160-1190 | Symmetric SO₂ Stretch | Sulfonate Ester |

Applications and Advanced Transformations in Organic Synthesis

Utilization as a Labile Leaving Group in Substitution Reactions

In the realm of organic reactions, the efficiency of a substitution reaction is often dictated by the ability of a particular molecular fragment, known as the leaving group, to depart from the substrate. Phenyl 2,4,6-trimethylbenzenesulfonate (B281753) is recognized for the capacity of its 2,4,6-trimethylbenzenesulfonate portion to function as a competent leaving group. This reactivity is central to its application in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org

SNAr reactions are a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common SN2 reactions that occur at sp³-hybridized carbon centers, SNAr reactions proceed at an sp²-hybridized carbon of the aromatic ring. wikipedia.org The mechanism typically involves a two-step addition-elimination process, where the nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of the leaving group restores the aromaticity of the ring. masterorganicchemistry.com

The effectiveness of a leaving group in SNAr reactions is influenced by its ability to stabilize a negative charge. Sulfonate esters, such as the 2,4,6-trimethylbenzenesulfonate, are effective in this regard due to the electron-withdrawing nature of the sulfonyl group, which delocalizes the negative charge through resonance. While steric hindrance can sometimes impede the rate of nucleophilic attack, studies on related systems like phenyl 2,4,6-trinitrophenyl ethers have shown that even with significant substitution around the reaction center, nucleophilic attack by species like aniline (B41778) can proceed efficiently, suggesting an 'early' transition state. researchgate.netunilag.edu.ng The sulfonate group's ability to act as a leaving group allows for the introduction of various nucleophiles onto an aromatic ring, making it a valuable tool for synthetic chemists.

Regioselective Bond Cleavage in Amination Reactions of Arylsulfonates

The reaction of aryl sulfonates with aminating agents presents a fascinating case of regioselectivity, where the nucleophilic amine can attack one of two electrophilic sites: the aromatic carbon (leading to C-O bond cleavage) or the sulfur atom of the sulfonyl group (leading to S-O bond cleavage). The specific outcome is dictated by reaction conditions and the nature of the substrates, allowing for the selective synthesis of either arylamines or arylsulfonamides. This dual reactivity makes Phenyl 2,4,6-trimethylbenzenesulfonate a versatile precursor for nitrogen-containing aromatic compounds.

The formation of arylamines through the amination of aryl sulfonates involves the cleavage of the carbon-oxygen (C-O) bond. In this pathway, the amine acts as a nucleophile, attacking the ipso-carbon of the aromatic ring and displacing the sulfonate as a leaving group. This transformation is a type of nucleophilic aromatic substitution and serves as an important method for constructing C-N bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.gov

Modern synthetic methods have increasingly focused on direct C-H amination; however, the use of pre-functionalized substrates like aryl sulfonates remains a robust and reliable strategy. nih.gov Catalytic systems, often employing transition metals like nickel, rhodium, or copper, can facilitate this C-O cleavage and subsequent C-N bond formation under milder conditions and with broader functional group tolerance. organic-chemistry.orgnih.gov For instance, nickel-catalyzed amination of aryl chlorides has demonstrated success in forming a wide range of aromatic amines. organic-chemistry.org Similarly, copper-catalyzed systems have been developed for the regioselective amination of bromobenzoic acids, highlighting the principle of using metal catalysts to control the site of reaction. nih.gov While direct examples using this compound are specific, the principles established with other aryl halides and sulfonates are applicable, where the arylsulfonate serves as an activated substrate for the introduction of an amino group.

| Catalyst System | Amine Source | Bond Cleaved | Product Type |

| Nickel-based | Amides | C-O | Arylamine |

| Rhodium-based | Amines | C-O | Arylamine |

| Copper-based | Aliphatic/Aromatic Amines | C-O | N-Aryl/N-Alkyl Anthranilic Acids |

Table 1: Overview of Catalytic Systems for Arylamine Synthesis via C-O Bond Cleavage.

Alternatively, nucleophilic attack by an amine can occur at the electrophilic sulfur center of the sulfonate ester. This leads to the cleavage of the sulfur-oxygen (S-O) bond and the formation of an arylsulfonamide. This pathway competes with C-O bond cleavage and provides a direct route to sulfonamides, a critical functional group in many pharmaceutical agents. The regioselectivity between C-O and S-O cleavage can be influenced by factors such as the steric and electronic properties of the aryl sulfonate, the nature of the amine, the catalyst, and the reaction conditions. The bulky 2,4,6-trimethylbenzenesulfonate group can sterically direct the incoming amine nucleophile towards the sulfur atom, potentially favoring the formation of sulfonamides under certain conditions.

Role of the 2,4,6-trimethylbenzenesulfonate Moiety in Catalytic Systems

Beyond its role as a leaving group, the 2,4,6-trimethylbenzenesulfonate anion can actively participate in catalytic cycles. Its properties as a non-coordinating or weakly coordinating anion, combined with its steric bulk, can influence the reactivity and selectivity of transition metal catalysts.

In transition metal-catalyzed reactions, the counter-ion to the metal center can significantly impact the catalyst's performance. The 2,4,6-trimethylbenzenesulfonate anion is sometimes employed in this capacity. In processes like C-H arylation, where a C-H bond is directly converted to a C-Aryl bond, additives can play multiple roles. nih.gov For example, in palladium-catalyzed C-H arylations, oxidants and other promoters are often essential. nih.gov While not always the primary catalyst, a bulky sulfonate anion can serve as a spectator ligand that helps to stabilize the active catalytic species without strongly coordinating and deactivating it. This allows the catalyst to remain active for the desired C-H functionalization. The choice of solvent and additives is crucial in these systems, as they can dictate the efficiency and selectivity of the catalytic nitrene or carbene transfer reactions. chemrxiv.org The use of specific ligands and counter-ions is a key strategy for directing the regioselectivity of C-H functionalization, such as achieving meta-C-H arylation. researchgate.net

| Reaction Type | Metal Catalyst | Role of Additive/Cocatalyst | Example Additive |

| C-H Arylation | Palladium (Pd) | Oxidant, Ligand, Base | o-Chloranil nih.gov |

| C-H Functionalization | Rhodium (Rh) | Oxidation Mediator | CuOAc researchgate.net |

| Nitrene Transfer | Silver (Ag), Rhodium (Rh) | Tuning Selectivity | Ligands (e.g., tpa) chemrxiv.org |

Table 2: Role of Cocatalysts and Additives in Transition Metal-Catalyzed Reactions.

Strategic Incorporation into Complex Organic Molecules

The unique reactivity of this compound makes it a valuable building block for the synthesis of complex organic structures. Its ability to function as an activated phenol (B47542) equivalent allows for its incorporation into multi-step syntheses where subsequent transformations are planned.

For instance, the synthesis of highly substituted aromatic compounds like 1,3,5-triphenylbenzenes and 2,4,6-triphenyl pyrylium (B1242799) salts can be achieved through acid-catalyzed condensation reactions. researchgate.netscielo.org.mx In these syntheses, sulfonate-containing catalysts can promote the necessary C-C bond formation. researchgate.netscielo.org.mx Furthermore, the principles of using sulfonate leaving groups are applicable in the dearomatization of arenes to generate highly functionalized cyclohexene (B86901) derivatives. In one such methodology, a phenyl sulfone coordinated to a tungsten complex undergoes a series of protonation and nucleophilic addition steps. nih.gov The eventual loss of the sulfinate anion is a key step in forming a π-allyl intermediate, which can be further functionalized. nih.gov This strategy allows for the creation of complex, three-dimensional carbocyclic scaffolds from simple aromatic precursors, demonstrating the strategic value of sulfonate-mediated transformations in accessing molecular diversity. nih.gov

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently employed to predict geometries, vibrational frequencies, and other spectroscopic properties.

Correlation with Experimental Spectroscopic and Structural Data

No dedicated studies correlating DFT calculations with experimental spectroscopic data (such as IR, Raman, or NMR) for Phenyl 2,4,6-trimethylbenzenesulfonate (B281753) have been found. While experimental NMR data for the compound has been published, it has not been supported or analyzed with theoretical calculations in the available literature. Such a correlative study would be essential to validate the accuracy of computational models for this specific molecule.

Prediction of Molecular Conformations and Isomer Coexistence

The rotational barriers around the S-O and O-C bonds in arylsulfonates lead to various possible conformations. DFT calculations are the standard method for predicting the most stable conformers and the potential for isomer coexistence. Research on analogous structures, such as 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate, has shown that the aromatic rings tend to adopt a gauche orientation relative to each other when viewed down the S–O bond. However, specific conformational analyses and energy profiling for the unsubstituted this compound are not documented.

Transition State Modeling and Analysis

Transition state theory is fundamental to understanding reaction mechanisms and rates. Modeling the transition states of reactions involving this compound, such as nucleophilic substitution at the sulfur atom, would provide critical insights into its reactivity. General discussions on the mechanisms of nucleophilic substitution for the broader class of arylsulfonates exist, but specific transition state modeling, energy barrier calculations, and mechanistic analyses for this compound itself are absent from the reviewed literature.

Studies on Intermolecular Interactions and Crystal Lattice Dynamics

The way molecules pack in a solid-state crystal lattice is governed by a complex network of intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and potential hydrogen bonds or other non-covalent interactions. The study of these interactions is crucial for understanding the physical properties of the crystalline material. X-ray crystallography combined with computational analysis of the crystal lattice is the standard approach. While crystal structures for many related sulfonate esters have been determined and analyzed, a similar study detailing the intermolecular interactions and crystal lattice dynamics for this compound could not be found.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methods for phenyl 2,4,6-trimethylbenzenesulfonate, and how can reaction efficiency be improved?

- Methodology : The compound is synthesized via nucleophilic substitution between 2,4,6-trimethylbenzenesulfonyl chloride and a phenol derivative (e.g., 2,4-dinitrophenol). A biphasic system (1:1 THF/water with K₂CO₃) enhances reaction efficiency by minimizing side reactions and enabling direct crystallization . Key parameters include controlled reagent addition, temperature (ambient to 40°C), and stoichiometric triethylamine to neutralize HCl byproducts .

Q. What characterization techniques are critical for confirming the molecular and crystalline structure of this compound?

- Methodology :

- X-ray crystallography reveals monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 6.8773(10) Å, b = 8.9070(14) Å, c = 25.557(4) Å, and β = 93.0630(18)°. The S=O bond lengths (~1.419 Å) and torsional angles (e.g., C7–S1–O1–C1 = 73.8°) confirm sulfonate ester geometry .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F for fluorinated analogs) validates substituent positions and purity .

Q. How do non-covalent interactions influence the crystal packing of this compound derivatives?

- Methodology : Intermolecular S=O⋯N interactions (O⋯N distance: 3.077 Å) and π-π stacking (plane separation: 3.723 Å) stabilize the lattice. C–H⋯O interactions further assemble dimers into layers. Hirshfeld surface analysis quantifies these interactions, with O⋯H/N⋯H contacts contributing >20% to the packing .

Advanced Research Questions

Q. What is the mechanistic role of K⁺ ions in the nucleophilic substitution reactions of aryl sulfonates?

- Methodology : K⁺ stabilizes transition states by coordinating with sulfonate oxygen atoms, lowering activation energy. Kinetic studies (e.g., using Eyring plots) reveal a 30% rate enhancement in THF/water systems with K₂CO₃ versus Na₂CO₃. Isotopic labeling (¹⁸O) and computational modeling (DFT) further clarify K⁺-mediated polarization of the S–O bond .

Q. How can crystal engineering strategies enhance the nonlinear optical (NLO) properties of this compound derivatives?

- Methodology : Derivatives like DSTMS (4-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate) exhibit strong THz generation due to hyperpolarizability from charge-transfer chromophores. Crystal alignment (e.g., triclinic P1 symmetry with cation-anion angle ~76.99°) maximizes second-harmonic generation. Solvent-free growth (90% methanol/water) avoids hydrate formation, preserving NLO efficiency .

Q. How do steric and electronic effects of substituents impact sulfonate ester reactivity in cross-coupling reactions?

- Methodology : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase leaving-group ability. Hammett studies (σ⁺ correlations) show a 10-fold reactivity difference between 2,4-dinitrophenyl and 4-methylphenyl sulfonates. Steric hindrance from 2,4,6-trimethyl groups slows nucleophilic attack but improves thermal stability (TGA decomposition >200°C) .

Key Methodological Recommendations

- Synthesis : Use anhydrous conditions for sulfonyl chloride activation. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1).

- Crystallization : Slow evaporation from THF/water at 4°C yields high-purity single crystals.

- Characterization : Combine XRD with Raman spectroscopy to correlate lattice vibrations (e.g., S=O stretching at 1150 cm⁻¹) with crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.